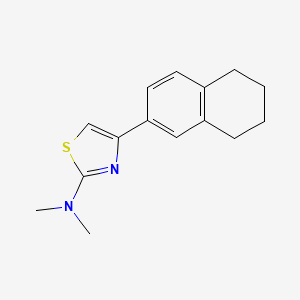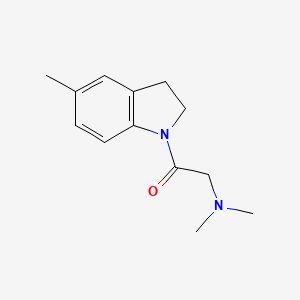![molecular formula C11H13FN2O B7637260 4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)
4-[(3-Fluorophenyl)methyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Fluorophenyl)methyl]piperazin-2-one, commonly known as FMP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. FMP is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of pharmacology and neuroscience.
作用機序
The exact mechanism of action of FMP is not fully understood, but it is believed to act as a modulator of various neurotransmitter receptors and ion channels, including the serotonin receptor and the NMDA receptor. FMP has also been shown to inhibit certain enzymes and proteins, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
FMP has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter receptors and ion channels, as well as the inhibition of certain enzymes and proteins. These effects have been studied in various animal models and in vitro systems, and suggest that FMP may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using FMP in scientific research is its ability to modulate various neurotransmitter receptors and ion channels, making it a promising candidate for the development of new drugs and therapies. However, the limitations of using FMP in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for the study of FMP, including further investigations into its mechanism of action and potential therapeutic applications. Other areas of research could include the development of new synthetic methods for FMP and the exploration of its potential use in drug discovery and development. Additionally, studies could be conducted to investigate the potential side effects and toxicity of FMP, as well as its interactions with other drugs and compounds.
合成法
FMP can be synthesized using a variety of methods, including the reaction of 3-fluorobenzylamine with piperazine-2-one in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions, such as the reaction of 3-fluorobenzaldehyde with piperazine-2-one in the presence of a reducing agent.
科学的研究の応用
FMP has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology and neuroscience. It has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter receptors and ion channels, as well as the inhibition of certain enzymes and proteins.
特性
IUPAC Name |
4-[(3-fluorophenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMGOUQUJSAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)
![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)

![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)



![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)